molecular formula C12H12Cl3NO2 B11937873 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone CAS No. 853355-92-7

1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone

Cat. No.: B11937873
CAS No.: 853355-92-7
M. Wt: 308.6 g/mol
InChI Key: VJUITCKRHBLHQN-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone (CAS: 548470-11-7) is a synthetic organic compound featuring a pyrrolidine ring linked to an ethanone group, which is further substituted with a 2,4,6-trichlorophenoxy moiety. The pyrrolidine nitrogen likely confers basicity, while the trichlorophenoxy group contributes to lipophilicity and electronic effects. This compound is structurally analogous to several bioactive molecules, including enzyme inhibitors and cytotoxic agents, though its specific applications remain understudied .

Properties

CAS No.

853355-92-7

Molecular Formula

C12H12Cl3NO2

Molecular Weight

308.6 g/mol

IUPAC Name

1-pyrrolidin-1-yl-2-(2,4,6-trichlorophenoxy)ethanone

InChI

InChI=1S/C12H12Cl3NO2/c13-8-5-9(14)12(10(15)6-8)18-7-11(17)16-3-1-2-4-16/h5-6H,1-4,7H2

InChI Key

VJUITCKRHBLHQN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)COC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized from 1,4-dibromobutane and ammonia.

    Attachment of the Ethanone Backbone: The ethanone backbone can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and an appropriate catalyst.

    Substitution with 2,4,6-Trichlorophenoxy Group: The final step involves the nucleophilic substitution of the ethanone with 2,4,6-trichlorophenol under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The trichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the trichlorophenoxy group can influence the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperidine and Piperazine Derivatives

a. 1-(Piperidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone (CAS: 853355-91-6)
  • Structural Difference : Replaces pyrrolidine with a six-membered piperidine ring.
  • Impact: Piperidine’s reduced ring strain may enhance conformational stability compared to pyrrolidine. The similarity score (0.82 vs. 0.84 for the pyrrolidine analog) suggests minor differences in reactivity or binding .
  • Applications : Piperidine derivatives are common in pharmaceuticals due to improved metabolic stability.
b. 1-(4-Methylpiperidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone (CAS: 853355-92-7)
  • Structural Difference : Incorporates a 4-methyl group on the piperidine ring.
  • This compound has the highest similarity score (0.85) to the target molecule, indicating near-identical electronic profiles .
c. 1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone (RN3)
  • Structural Difference : Substitutes pyrrolidine with a piperazine ring bearing a nitro group.
  • Impact : The nitro group introduces strong electron-withdrawing effects, altering reactivity. NMR data (1H and 13C) for RN3 highlight distinct electronic environments compared to pyrrolidine analogs .

Aryl-Substituted Ethanones with Heterocyclic Moieties

a. 2-(4,6-Dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trichlorophenyl)ethanone (5g)
  • Structural Difference: Replaces pyrrolidine with a dibromobenzimidazole group and substitutes phenoxy with trichlorophenyl.
  • Impact: Demonstrates potent pro-apoptotic activity in leukemic cells, suggesting that trichlorophenyl groups enhance cytotoxicity compared to phenoxy analogs .
b. Phenoxy-Pyrrolidine Derivatives with Trifluoromethyl Groups
  • Example: 3-(2-(Trifluoromethyl)pyrrolidin-1-yl)-ethanone derivatives.
a. Melting Points and Stability
  • Target Compound: No direct data available, but structurally similar 2-(phenylthio)-1-(2,4,6-trihydroxyphenyl)ethanone has a melting point of 117–118°C . The trichlorophenoxy group in the target compound may increase melting points due to halogen-based crystallinity.

Biological Activity

1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of insecticidal and herbicidal applications. This article synthesizes available research findings on its biological activity, including case studies and relevant data.

Chemical Structure

The compound can be described by the following structural formula:

C12H12Cl3NO\text{C}_{12}\text{H}_{12}\text{Cl}_{3}\text{N}\text{O}

This structure features a pyrrolidine ring and a trichlorophenoxy group, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound primarily revolves around its insecticidal properties. The trichlorophenoxy moiety is known to enhance the compound's efficacy against various pests.

Insecticidal Activity

Research has indicated that compounds with similar structures exhibit significant larvicidal activities against mosquito species. For example, studies on pyrrolidine derivatives have shown promising results against Culex quinquefasciatus larvae, with some derivatives demonstrating lower lethal doses than established insecticides like permethrin .

Table 1: Comparative Larvicidal Activity of Pyrrolidine Derivatives

CompoundLethal Dose (LD50) µg/mLReference
This compoundTBDTBD
Compound 1e26.06
Compound 1f26.89
Permethrin26.14

The mechanism by which this compound exerts its biological effects likely involves interference with the nervous system of target organisms. Similar compounds have been shown to inhibit neurotransmitter function or disrupt ion channels in insects.

Case Study 1: Larvicidal Efficacy

In a controlled study, various pyrrolidine derivatives were synthesized and tested for their larvicidal activity against Culex quinquefasciatus. The results indicated that certain derivatives were significantly more effective than traditional insecticides. The study employed a Mannich base condensation method for synthesis and evaluated compounds using FTIR and NMR techniques for structural confirmation .

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